Cas no 36193-80-3 (1H-Benzo[g]indole-2-carboxylic acid)
1H-Benzo[g]indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzo[g]indole-2-carboxylic acid
- 1H-Benz[g]indol-2-carbonsaeure
- 1H-benz[g]indole-2-carboxylic acid
- 2-Carboxy-6,7-benzindol
- AC1LDB56
- benz[g]indole-2-carboxylic acid
- benzo[g]indole-2-carboxylic acid
- CTK1B6447
- Oprea1_147754
- SBB018113
- SureCN8985864
- BSJDLFRUFRONOR-UHFFFAOYSA-N
- 36193-80-3
- AKOS000124726
- DTXSID40349405
- HMS2472K22
- benzindolecarboxylic
- CHEMBL1577084
- MLS000070970
- 1 H -Benzo[ g ]indole-2-carboxylic acid
- BAS 02230778
- 1H-benzo[g]indole-2-carboxylic acid, AldrichCPR
- STK331390
- SMR000011182
- CS-0363795
- 1H-Benzo[g]indole-2-carboxylicacid
- SCHEMBL8985864
- SR-01000366949
- SR-01000366949-1
-
- MDL: MFCD00458793
- Inchi: 1S/C13H9NO2/c15-13(16)11-7-9-6-5-8-3-1-2-4-10(8)12(9)14-11/h1-7,14H,(H,15,16)
- InChI Key: BSJDLFRUFRONOR-UHFFFAOYSA-N
- SMILES: OC(C1=CC2=CC=C3C=CC=CC3=C2N1)=O
Computed Properties
- Exact Mass: 211.06337
- Monoisotopic Mass: 211.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 53.1Ų
Experimental Properties
- PSA: 53.09
1H-Benzo[g]indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 028796-250mg |
1H -Benzo[g]indole-2-carboxylic acid |
36193-80-3 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 028796-1g |
1H -Benzo[g]indole-2-carboxylic acid |
36193-80-3 | 1g |
£372.00 | 2022-03-01 | ||
| Fluorochem | 028796-2g |
1H -Benzo[g]indole-2-carboxylic acid |
36193-80-3 | 2g |
£598.00 | 2022-03-01 | ||
| Matrix Scientific | 016492-500mg |
1H-Benzo[g]indole-2-carboxylic acid |
36193-80-3 | 500mg |
$184.00 | 2021-06-28 | ||
| Matrix Scientific | 016492-1g |
1H-Benzo[g]indole-2-carboxylic acid |
36193-80-3 | 1g |
$565.00 | 2023-09-09 | ||
| A2B Chem LLC | AF66582-100mg |
1H-Benzo[g]indole-2-carboxylic acid |
36193-80-3 | 100mg |
$363.00 | 2024-04-20 | ||
| A2B Chem LLC | AF66582-250mg |
1H-Benzo[g]indole-2-carboxylic acid |
36193-80-3 | 250mg |
$413.00 | 2024-04-20 | ||
| A2B Chem LLC | AF66582-500mg |
1H-Benzo[g]indole-2-carboxylic acid |
36193-80-3 | 500mg |
$463.00 | 2024-04-20 | ||
| A2B Chem LLC | AF66582-1g |
1H-Benzo[g]indole-2-carboxylic acid |
36193-80-3 | 1g |
$525.00 | 2024-04-20 | ||
| A2B Chem LLC | AF66582-5g |
1H-Benzo[g]indole-2-carboxylic acid |
36193-80-3 | 5g |
$1338.00 | 2024-04-20 |
1H-Benzo[g]indole-2-carboxylic acid Suppliers
1H-Benzo[g]indole-2-carboxylic acid Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 1H-Benzo[g]indole-2-carboxylic acid
1H-Benzo[g]indole-2-carboxylic acid (CAS No. 36193-80-3): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
1H-Benzo[g]indole-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 36193-80-3, is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the benzo[g]indole scaffold, a structural motif known for its broad biological activity and potential therapeutic applications. The benzo[g]indole core is a fused ring system consisting of a benzene ring and an indole ring, which together contribute to the unique chemical and pharmacological properties of this molecule.
The benzo[g]indole scaffold is particularly interesting due to its ability to interact with various biological targets, including enzymes and receptors, which makes it a valuable scaffold for drug design. The 2-carboxylic acid functional group in the molecule introduces a polar moiety, enhancing its solubility in polar solvents and facilitating interactions with biological systems. This combination of structural features makes 1H-benzo[g]indole-2-carboxylic acid a promising candidate for further investigation in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on developing new pharmacophores derived from benzo[g]indole derivatives. These studies have highlighted the potential of this scaffold in addressing various diseases, including cancer, inflammation, and neurodegenerative disorders. The 1H-benzo[g]indole-2-carboxylic acid structure has been explored as a starting point for synthesizing more complex molecules with enhanced biological activity. For instance, researchers have modified the benzo[g]indole core by introducing additional functional groups or by incorporating it into larger molecular frameworks to improve binding affinity and selectivity.
One of the most compelling aspects of 1H-benzo[g]indole-2-carboxylic acid is its versatility in chemical modification. The presence of both the indole and carboxylic acid functionalities provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific applications. For example, researchers have synthesized derivatives of this compound that exhibit potent inhibitory activity against certain enzymes implicated in disease pathways. These derivatives have shown promise in preclinical studies, demonstrating their potential as lead compounds for drug development.
The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of benzo[g]indole derivatives due to their structural similarity to natural products known for their biological activity. 1H-Benzo[g]indole-2-carboxylic acid is no exception, and its unique chemical profile has led to several innovative synthetic strategies being developed for its preparation and modification. These strategies include catalytic methods that improve yield and selectivity, as well as green chemistry approaches that minimize environmental impact.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 1H-benzo[g]indole-2-carboxylic acid and its derivatives. Molecular modeling techniques have been used to predict how these molecules interact with biological targets at the atomic level. This information has been invaluable in guiding the design of new compounds with improved pharmacological properties. Additionally, high-throughput screening methods have enabled researchers to rapidly test large libraries of benzo[g]indole derivatives for biological activity, accelerating the discovery process.
The synthesis of 1H-benzo[g]indole-2-carboxylic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as carboxylation or esterification. The choice of synthetic method depends on factors such as cost-effectiveness, scalability, and environmental considerations. Recent studies have focused on developing more efficient synthetic pathways that reduce waste and improve sustainability.
In conclusion, 1H-benzo[g]indole-2-carboxylic acid (CAS No. 36193-80-3) represents a significant area of interest in modern chemical and pharmaceutical research. Its unique structural features and versatile chemical properties make it a valuable scaffold for developing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound and its derivatives, highlighting its importance in addressing various diseases. As our understanding of its pharmacological properties grows, so too does its potential as a cornerstone molecule in drug discovery efforts.
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